2-溴-1-(5-溴呋喃-2-基)乙酮

描述

Synthesis Analysis

The synthesis of brominated furan compounds, such as 2-Bromo-1-(5-bromofuran-2-yl)ethanone, can be related to the methods described in the provided papers. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization is a relevant process . This method shows the potential for broad substrate scope and further elaboration via palladium-catalyzed cross-coupling reactions. Similarly, the synthesis of α-Bromo chalcone derivatives, which involves bromination followed by selective dehydrobromination, could be adapted for the synthesis of related bromofuran compounds . The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone through halogen-exchange also provides insights into the synthesis of brominated ethanones, which could be applicable to the target compound .

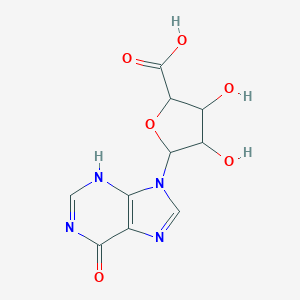

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and requires detailed analysis. For example, the study of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane provides insights into the absolute configurations of brominated compounds through single-crystal X-ray diffractions . This level of structural analysis could be applied to determine the configuration of 2-Bromo-1-(5-bromofuran-2-yl)ethanone. Additionally, the molecular structure, vibrational frequencies, and assignments of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated using computational methods, which could be used to predict the structure of the target compound .

Chemical Reactions Analysis

The reactivity of brominated ethanones is an important aspect of their chemical behavior. The reduction of 5-halo-1-(benzofuran-3-yl)-2-phenylethanones to the corresponding ethanols using lithium aluminum hydride, as well as the selective catalytic reduction of nitro compounds to amino compounds, demonstrates the potential transformations that brominated ethanones can undergo . These reactions could be relevant to the chemical behavior of 2-Bromo-1-(5-bromofuran-2-yl)ethanone in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated ethanones are influenced by their molecular structure. The study of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which did not exhibit photolytic phenomena in different solvents, suggests that the presence of bromine atoms may affect the photostability of the compound . The analysis of the HOMO-LUMO gap and molecular electrostatic potential of related brominated compounds can provide insights into the electronic properties and reactivity of 2-Bromo-1-(5-bromofuran-2-yl)ethanone .

科学研究应用

生物化合物的合成

- 2-溴-1-(5-溴呋喃-2-基)乙酮用于合成具有生物活性的新衍生物。一个例子是合成6-溴-3-甲基噻唑并[3,2-a]-苯并咪唑衍生物,这些衍生物显示出作为免疫抑制剂和免疫刺激剂的潜力。它们对巨噬细胞和T淋巴细胞特别有效,并且显著抑制LPS刺激的NO生成,表明它们在免疫调节和癌症治疗中的潜力 (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011)。

香豆素类似物的开发

- 这种化合物还在开发α,β-不饱和酮作为香豆素类似物方面起着重要作用。一项研究通过SRN1机制合成了这些酮,使用从硝基苯和硝基噻吩衍生的α-溴酮。这种方法对合成各种香豆素类似物具有重要意义,突显了它在有机化学和药理学中的实用性 (Curti, Gellis, & Vanelle, 2007)。

吡啶基乙酮的合成

- 另一个应用涉及合成1-(6-溴吡啶-3-基)-乙酮。该化合物是使用2,5-二溴吡啶合成的,显示了在制药化学中进行简单高效合成过程的潜力 (Jin, 2015)。

α-溴香豆素衍生物的生产

- 该化合物还用于制备含有2-噻吩环的α-溴香豆素。这些衍生物是通过缩合过程合成的,表明了它在合成具有潜在药理应用的复杂有机分子中的作用 (Budak & Ceylan, 2009)。

二甲氧基苯基乙酮的合成

- 一项研究探讨了通过卤素交换反应合成2-溴-1-(2,5-二甲氧基苯基)乙酮,突显了该化合物在合成各种化学保护基和探索其光解行为中的作用 (Hong-xia, 2007)。

安全和危害

The safety information for “2-Bromo-1-(5-bromofuran-2-YL)ethanone” indicates that it is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

属性

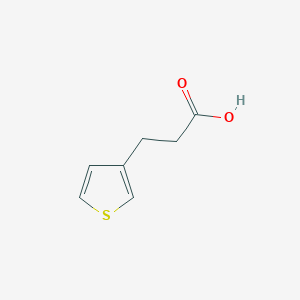

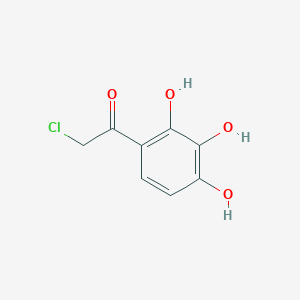

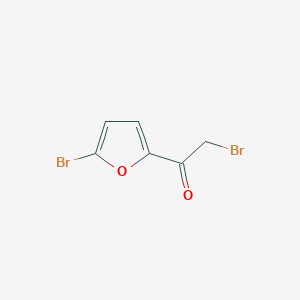

IUPAC Name |

2-bromo-1-(5-bromofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

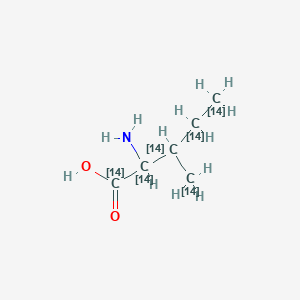

InChI=1S/C6H4Br2O2/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFKIDCAQZPAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501718 | |

| Record name | 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17357-32-3 | |

| Record name | 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。